molecular formula C20H13NO2 B14188890 3-Anilinophenanthrene-1,4-dione CAS No. 922192-02-7

3-Anilinophenanthrene-1,4-dione

Cat. No.: B14188890
CAS No.: 922192-02-7
M. Wt: 299.3 g/mol
InChI Key: DZUGCVFKBXITLB-UHFFFAOYSA-N
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Description

3-Anilinophenanthrene-1,4-dione: is an organic compound with a complex aromatic structure It is characterized by the presence of an aniline group attached to a phenanthrene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-anilinophenanthrene-1,4-dione typically involves multi-component reactions. One efficient method is the three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . Another method involves using L-proline as a green organocatalyst under reflux conditions in ethanol, which offers high yields and short reaction times .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multi-component reactions and the use of recyclable catalysts like L-proline and nano copper (II) oxide suggest scalable and environmentally friendly production processes.

Chemical Reactions Analysis

Types of Reactions: 3-Anilinophenanthrene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic conditions or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO₃) for nitration, concentrated sulfuric acid (H₂SO₄) for sulphonation.

Major Products:

    Oxidation: Phenanthraquinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Nitro- and sulpho-phenanthrene derivatives.

Comparison with Similar Compounds

Uniqueness: 3-Anilinophenanthrene-1,4-dione is unique due to the presence of both an aniline group and a phenanthrene-1,4-dione core. This combination imparts distinct chemical properties, such as enhanced reactivity in electrophilic substitution reactions and potential biological activity .

Properties

CAS No.

922192-02-7

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

3-anilinophenanthrene-1,4-dione

InChI

InChI=1S/C20H13NO2/c22-18-12-17(21-14-7-2-1-3-8-14)20(23)19-15-9-5-4-6-13(15)10-11-16(18)19/h1-12,21H

InChI Key

DZUGCVFKBXITLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C4=CC=CC=C4C=C3

Origin of Product

United States

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